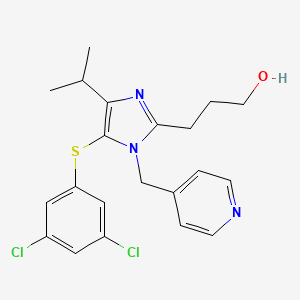
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol
概要
説明
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is an organic compound with the molecular formula C10H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol typically involves the reaction of 3-butyn-2-ol with 4-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired effects.
類似化合物との比較
Similar Compounds
- 3-Butyn-2-ol, 4-bromo-1-(4-fluorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-chlorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-methylphenoxy)-, (2S)
Uniqueness
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its reactivity and interactions. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
特性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6,9,12H,7H2/t9-/m0/s1 |
InChIキー |
PEEXYEFWAGWDHQ-VIFPVBQESA-N |
異性体SMILES |
C#C[C@@H](COC1=CC=C(C=C1)F)O |
正規SMILES |
C#CC(COC1=CC=C(C=C1)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)







